N-アセチル-L-ロイシン-p-ニトロアニリド

概要

説明

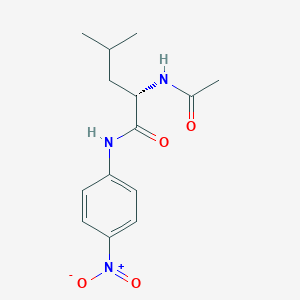

N-Acetyl-L-leucine-p-nitroanilide is a chemical compound with the empirical formula C14H19N3O4 and a molecular weight of 293.32 g/mol . It is a derivative of the amino acid leucine, specifically modified with an acetyl group and a p-nitroanilide group. This compound is used in various biochemical and pharmaceutical applications due to its unique properties.

科学的研究の応用

N-Acetyl-L-leucine-p-nitroanilide has several scientific research applications:

Biochemistry: Used as a substrate in enzyme assays to study the activity of leucine aminopeptidase and other proteolytic enzymes.

Pharmaceutical Research: Investigated for its potential therapeutic effects in neurological disorders such as Niemann-Pick disease type C.

Chemical Biology: Utilized in studies involving protein-ligand interactions and the development of enzyme inhibitors.

作用機序

Target of Action

N-Acetyl-L-leucine-p-nitroanilide, also known as Acetyl-L-leucine 4-nitroanilide, is a biochemical reagent . It is used in ligand binding assays, indicating that it interacts with specific protein targets . .

Mode of Action

As a biochemical reagent, it likely interacts with its targets to induce a specific biochemical reaction . More research is needed to elucidate the exact interactions and resulting changes.

Biochemical Pathways

As a biochemical reagent, it is likely involved in specific enzymatic reactions or signaling pathways

Result of Action

As a biochemical reagent, it likely induces specific changes at the molecular and cellular levels based on its interaction with its targets . More research is needed to elucidate these effects.

Action Environment

As a biochemical reagent, its action may be influenced by factors such as temperature, pH, and the presence of other molecules

生化学分析

Biochemical Properties

N-Acetyl-L-leucine-p-nitroanilide plays a crucial role in biochemical reactions as a substrate for proteolytic enzymes. It is commonly used to measure the activity of leucine aminopeptidase, an enzyme that catalyzes the hydrolysis of leucine residues from peptides and proteins . The interaction between N-Acetyl-L-leucine-p-nitroanilide and leucine aminopeptidase involves the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties . This interaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of proteolytic enzymes.

Cellular Effects

N-Acetyl-L-leucine-p-nitroanilide influences various cellular processes by acting as a substrate for enzymes involved in protein degradation. In cellular assays, the compound is used to monitor the activity of leucine aminopeptidase and other proteases, providing insights into protein turnover and degradation pathways . The release of p-nitroaniline upon enzymatic cleavage can be detected spectrophotometrically, allowing researchers to quantify enzyme activity and study the regulation of proteolysis in different cell types . This information is valuable for understanding how cells maintain protein homeostasis and respond to changes in their environment.

Molecular Mechanism

The molecular mechanism of N-Acetyl-L-leucine-p-nitroanilide involves its interaction with the active site of proteolytic enzymes. The compound binds to the enzyme’s active site, where the peptide bond between the leucine residue and p-nitroaniline is cleaved . This reaction results in the release of p-nitroaniline, which can be measured to determine enzyme activity. The specificity of N-Acetyl-L-leucine-p-nitroanilide for certain proteases makes it a valuable tool for studying enzyme-substrate interactions and elucidating the catalytic mechanisms of proteolytic enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-L-leucine-p-nitroanilide can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C, but it may degrade over time if not properly stored . Long-term studies have shown that the enzymatic activity measured using N-Acetyl-L-leucine-p-nitroanilide can remain consistent over extended periods, provided the compound is stored and handled correctly . Any degradation of the compound can lead to reduced accuracy in enzyme activity measurements.

Dosage Effects in Animal Models

The effects of N-Acetyl-L-leucine-p-nitroanilide in animal models can vary depending on the dosage administered. In studies involving animal models, different dosages of the compound have been used to assess its impact on enzyme activity and protein degradation . Higher doses of N-Acetyl-L-leucine-p-nitroanilide may result in increased enzyme activity, but excessive doses could potentially lead to toxic effects or adverse reactions . It is important to determine the optimal dosage that provides accurate measurements without causing harm to the animal subjects.

Metabolic Pathways

N-Acetyl-L-leucine-p-nitroanilide is involved in metabolic pathways related to protein degradation and turnover. The compound interacts with enzymes such as leucine aminopeptidase, which play a role in the breakdown of peptides and proteins . By serving as a substrate for these enzymes, N-Acetyl-L-leucine-p-nitroanilide helps researchers study the metabolic flux and regulation of proteolytic pathways . Understanding these pathways is essential for elucidating the mechanisms of protein homeostasis and identifying potential targets for therapeutic intervention.

Transport and Distribution

Within cells and tissues, N-Acetyl-L-leucine-p-nitroanilide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in areas where proteolytic activity is being studied . The transport and distribution of N-Acetyl-L-leucine-p-nitroanilide are important for ensuring that the compound reaches its target enzymes and provides accurate measurements of enzyme activity .

Subcellular Localization

The subcellular localization of N-Acetyl-L-leucine-p-nitroanilide can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of N-Acetyl-L-leucine-p-nitroanilide is crucial for studying its interactions with proteolytic enzymes and the resulting effects on protein degradation . This information can provide insights into the spatial regulation of proteolysis within cells.

準備方法

Synthetic Routes and Reaction Conditions

N-Acetyl-L-leucine-p-nitroanilide can be synthesized through a series of chemical reactions involving the acetylation of L-leucine followed by the introduction of the p-nitroanilide group. The typical synthetic route involves:

Acetylation of L-leucine: L-leucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-leucine.

Formation of p-nitroanilide: N-acetyl-L-leucine is then reacted with p-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form N-Acetyl-L-leucine-p-nitroanilide.

Industrial Production Methods

Industrial production of N-Acetyl-L-leucine-p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions

N-Acetyl-L-leucine-p-nitroanilide undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield N-acetyl-L-leucine and p-nitroaniline.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Hydrolysis: N-acetyl-L-leucine and p-nitroaniline.

Reduction: N-acetyl-L-leucine-p-phenylenediamine.

Substitution: N-acyl-L-leucine-p-nitroanilide derivatives.

類似化合物との比較

Similar Compounds

N-Acetyl-L-leucine: A simpler derivative of leucine without the p-nitroanilide group, used in the treatment of neurological disorders.

L-Leucine p-nitroanilide: Similar to N-Acetyl-L-leucine-p-nitroanilide but lacks the acetyl group, used in enzyme assays.

Uniqueness

N-Acetyl-L-leucine-p-nitroanilide is unique due to the presence of both the acetyl and p-nitroanilide groups, which confer specific biochemical properties. The acetyl group enhances the compound’s stability and bioavailability, while the p-nitroanilide group allows for spectrophotometric detection in enzyme assays .

生物活性

N-Acetyl-L-leucine-p-nitroanilide (NALL) is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer biology. This article explores the biological activity of NALL, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

Overview of N-Acetyl-L-leucine-p-nitroanilide

N-Acetyl-L-leucine-p-nitroanilide is an acetylated derivative of the amino acid leucine. It has been studied for its neuroprotective properties and its role in modulating various biological processes. The compound is recognized for its ability to influence enzyme activities and cellular responses, particularly in the context of lysosomal storage disorders and cancer cell metabolism.

-

Enzymatic Activity Modulation

- NALL acts as a substrate for various peptidases, influencing the activity of enzymes such as γ-glutamyltransferase (GGT). GGT catalyzes the hydrolysis of compounds like L-γ-glutamyl-p-nitroanilide, leading to the release of p-nitroaniline (PNA), which exhibits cytotoxic effects on cancer cells, particularly lung cancer A549 cells .

- The hydrolysis process results in increased intracellular reactive oxygen species (ROS) and decreased levels of glutathione, contributing to cytotoxicity in cancer cells .

-

Neuroprotective Effects

- In models of traumatic brain injury (TBI), NALL has demonstrated the ability to attenuate neuronal death and neuroinflammation. Studies indicate that it enhances autophagic flux, thereby protecting neurons from damage following injury .

- The compound has also shown promise in treating Niemann-Pick disease type C (NPC), where it has been associated with symptomatic relief and disease modification .

Niemann-Pick Disease Type C (NPC)

NALL has been evaluated in clinical trials for its efficacy in treating NPC, a rare neurodegenerative disorder. A phase III randomized controlled trial revealed that treatment with NALL significantly reduced disease progression after 12 weeks, with improvements noted in neurological assessments .

- Study Design : The trial involved a double-blind, placebo-controlled crossover design with patients aged 4 years and older.

- Results : The primary endpoint showed a mean change in the Scale for the Assessment and Rating of Ataxia (SARA) score, indicating improved motor function and quality of life for patients receiving NALL compared to placebo .

Cancer Research

Research on NALL's effects on cancer cells highlights its potential as an adjunct therapy. The compound's ability to induce cytotoxicity through GGT-mediated pathways suggests it could be explored further as a treatment option for specific cancer types.

Data Tables

Case Studies

-

Niemann-Pick Disease Type C

- Multiple observational studies have documented positive outcomes following NALL administration in NPC patients, including improvements in ataxia and cognitive functions.

-

Traumatic Brain Injury

- Clinical observations indicate that patients treated with NALL post-TBI experience reduced symptoms associated with neuronal damage and improved recovery rates.

特性

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJKQHDBYBGOMH-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428584 | |

| Record name | N-Acetyl-L-leucine-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19746-40-8 | |

| Record name | N-Acetyl-L-leucine-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。